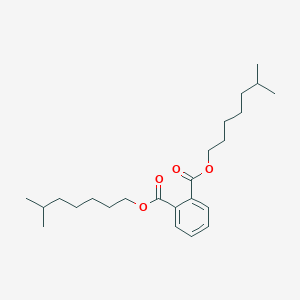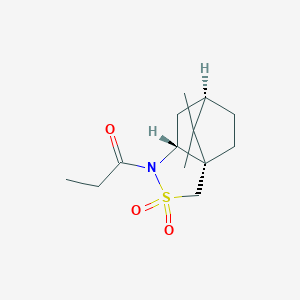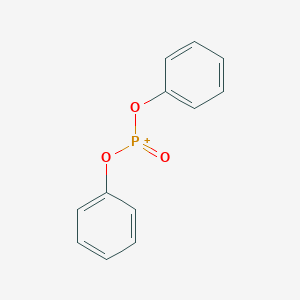
Ethyltrichloracetaat
Übersicht
Beschreibung
Ethyl trichloroacetate is an organic compound with the molecular formula C4H5Cl3O2. It is a colorless liquid with a menthol-like odor and is known for its use in various chemical reactions and industrial applications . The compound is characterized by its high density and immiscibility with water, making it a valuable reagent in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Ethyl trichloroacetate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of dichlorocarbon precursors.
Biology: Employed in the synthesis of compounds for biological studies.
Medicine: Investigated for its potential in pharmaceutical intermediates.
Industry: Used as a solvent and in the production of perfumes and other industrial chemicals.
Wirkmechanismus
Target of Action
Ethyl trichloroacetate is a chemical compound that primarily targets molecules with nucleophilic groups . The electrophilic carbonyl carbon of ethyl trichloroacetate interacts with these nucleophilic groups, leading to the formation of acylated products .
Mode of Action
The mode of action of ethyl trichloroacetate involves the transfer of an acetyl group to other molecules, resulting in the formation of acyl derivatives . This process occurs through the interaction of the electrophilic carbonyl carbon of ethyl trichloroacetate with nucleophilic groups on the target molecules .
Biochemical Pathways
Ethyl trichloroacetate is known to undergo an atom-transfer radical addition reaction with styrene . This reaction is catalyzed by the Ru-pentamethylcyclopentadienyl complexes
Pharmacokinetics
It is miscible with alcohol and diethyl ether, but insoluble in water . This suggests that its bioavailability could be influenced by these factors.
Result of Action
The primary result of ethyl trichloroacetate’s action is the formation of acylated products through the transfer of an acetyl group to target molecules . Additionally, it can participate in atom-transfer radical addition reactions with styrene
Action Environment
The action, efficacy, and stability of ethyl trichloroacetate can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action could be influenced by the presence of alcohol or diethyl ether, and hindered in aqueous environments
Biochemische Analyse
Biochemical Properties
Ethyl trichloroacetate plays a significant role in biochemical reactions, particularly in the synthesis of dichlorocarbon precursors. It undergoes atom-transfer radical addition reactions with styrene, catalyzed by Ru-pentamethylcyclopentadienyl complexes . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the transfer of chlorine atoms, which can significantly alter the reactivity and stability of the resulting compounds.
Cellular Effects
Ethyl trichloroacetate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to ethyl trichloroacetate can lead to changes in the expression of genes involved in metabolic pathways, potentially altering the overall metabolic flux within the cell . Additionally, it can impact cell signaling by modifying the activity of key signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of ethyl trichloroacetate involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, ethyl trichloroacetate undergoes atom-transfer radical addition reactions, which can lead to the formation of new chemical bonds and the modification of existing ones . These interactions can result in changes in gene expression, as the compound may influence the transcriptional activity of certain genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl trichloroacetate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Ethyl trichloroacetate is known to be relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties
Dosage Effects in Animal Models
The effects of ethyl trichloroacetate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects are often observed at high doses, including potential damage to tissues and organs. Understanding the threshold effects and safe dosage levels is crucial for the effective use of ethyl trichloroacetate in biochemical research.
Metabolic Pathways
Ethyl trichloroacetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. One of the primary pathways involves its conversion into trichloroacetic acid, which can further participate in metabolic reactions . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of ethyl trichloroacetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
Ethyl trichloroacetate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell . For example, its presence in the mitochondria may affect mitochondrial function and energy production, while its localization in the nucleus could influence gene expression and DNA replication.
Vorbereitungsmethoden
Ethyl trichloroacetate is synthesized through the esterification of trichloroacetic acid with ethyl alcohol. The reaction involves heating trichloroacetic acid, anhydrous ethyl alcohol, and sulfuric acid together and refluxing for six hours. After cooling, the ester layer is separated by pouring into water, neutralized with a sodium carbonate solution, washed with water, and dried overnight with anhydrous calcium chloride. The final product is obtained through distillation .
Industrial Production Method:
Reactants: Trichloroacetic acid, anhydrous ethyl alcohol, sulfuric acid.
Reaction Conditions: Heating and refluxing for six hours.
Purification: Neutralization with sodium carbonate, washing with water, drying with calcium chloride, and distillation.
Analyse Chemischer Reaktionen
Ethyl trichloroacetate undergoes various chemical reactions, including:
Atom-Transfer Radical Addition: This reaction involves the addition of radicals to alkenes, catalyzed by complexes such as Ru-pentamethylcyclopentadienyl.
Hydrolysis: The compound can be hydrolyzed to produce trichloroacetic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Catalysts: Ru-pentamethylcyclopentadienyl complexes.
Conditions: Refluxing, acidic or basic environments.
Major Products:
From Hydrolysis: Trichloroacetic acid and ethanol.
From Radical Addition: Various substituted products depending on the alkene used.
Vergleich Mit ähnlichen Verbindungen
Ethyl trichloroacetate can be compared with other similar compounds such as:
- Ethyl dichloroacetate
- Methyl dichloroacetate
- Ethyl chloroacetate
- Ethyl bromoacetate
- Ethyl fluoroacetate
- Ethyl trifluoroacetate
Uniqueness: Ethyl trichloroacetate is unique due to its high density, immiscibility with water, and its specific reactivity in radical addition reactions .
Eigenschaften
IUPAC Name |
ethyl 2,2,2-trichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMLNDPIJZBEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060158 | |
| Record name | Ethyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515-84-4 | |
| Record name | Ethyl trichloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl trichloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL TRICHLOROACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2,2-trichloro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trichloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL TRICHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR8FKN5Z55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl trichloroacetate?
A1: Ethyl trichloroacetate has the molecular formula C4H5Cl3O2 and a molecular weight of 191.43 g/mol.
Q2: What spectroscopic data is available for ethyl trichloroacetate?
A2: Ethyl trichloroacetate has been characterized using various spectroscopic techniques, including infrared (IR) and Raman spectroscopy. Studies have analyzed the vibrational and reorientational correlation functions of its carbonyl stretching mode (νCO) in different solvents. [] These analyses provide insights into the molecule's vibrational relaxation dynamics and interactions with its surrounding environment. []
Q3: How does the dielectric behavior of ethyl trichloroacetate change with concentration and frequency?
A3: Studies have investigated the dielectric dispersion and relaxation mechanisms of ethyl trichloroacetate at microwave frequencies. [] Results indicate that both overall molecular rotation and intramolecular CCl3 group rotation contribute to the dielectric relaxation process. [] The relaxation time for group rotation appears to be relatively independent of temperature, unlike the overall rotation. []
Q4: How is ethyl trichloroacetate used in atom transfer radical addition (ATRA) reactions?
A4: Ethyl trichloroacetate serves as a substrate in ATRA reactions, enabling the formation of carbon-carbon bonds. [, , , ] It reacts with olefins in the presence of a suitable catalyst, like ruthenium complexes, and a reducing agent, such as magnesium or manganese powder. [, ] This reaction leads to the formation of halogenated esters, which can be further functionalized. [, ]
Q5: How does the presence of ethyl trichloroacetate impact ethylene polymerization?
A5: Ethyl trichloroacetate acts as an effective activator in ethylene polymerization catalyzed by vanadium-based Ziegler-Natta catalysts. [, , , , , ] It enhances the activity of these catalysts, leading to the production of polyethylene with varying properties depending on the catalyst structure and polymerization conditions. [, , , , , ] Studies have also investigated its use in ethylene/propylene copolymerization and terpolymerization reactions with similar success. [, ]
Q6: Can ethyl trichloroacetate be used with other metal catalysts for polymerization?
A6: Yes, research shows that ethyl trichloroacetate can activate aluminum-based catalysts like methylaluminum sesquichloride (MAS) for ethylene polymerization. [] This system, with an optimal 1:1 ratio of MAS to ethyl trichloroacetate, demonstrates high activity at 75°C. []
Q7: How does ethyl trichloroacetate participate in dichlorocarbene generation?
A7: Ethyl trichloroacetate acts as a precursor for dichlorocarbene (CCl2) generation. [, , ] Reacting it with a strong base, such as sodium methoxide, generates dichlorocarbene. [, , ] This reactive intermediate can then participate in various reactions, including cyclopropanation and addition to double bonds, leading to the synthesis of diverse cyclic and bicyclic compounds. [, , ]
Q8: How does the hydrolysis mechanism of ethyl trichloroacetate differ from typical esters?
A8: Ethyl trichloroacetate exhibits unusual hydrolysis kinetics compared to other esters. [, , , ] While most esters hydrolyze via the standard AAC2 mechanism, ethyl trichloroacetate primarily follows the A-BAC3 mechanism, especially in acidic conditions. [, , , ] This difference arises from the electronic effects of the three chlorine atoms, influencing the stability of intermediates and transition states involved in the hydrolysis process. [, , , ]
Q9: What is the role of the solvent in the kinetics of ethyl trichloroacetate reactions?
A9: Solvent choice significantly influences the reaction kinetics of ethyl trichloroacetate. [] Studies have used solvatochromic equations and computational screening methods to identify solvents that enhance reaction rates for specific transformations involving ethyl trichloroacetate, such as amination reactions. []
Q10: Have there been computational studies on ethyl trichloroacetate reactions?
A10: Yes, computational methods are valuable for studying the mechanisms and kinetics of reactions involving ethyl trichloroacetate. For instance, researchers have used computational tools to model the ATRA reactions of ethyl trichloroacetate with olefins, providing insights into the reaction pathway and the factors influencing product selectivity. []
Q11: How do structural modifications of ethyl trichloroacetate affect its reactivity?
A11: The presence of three chlorine atoms in ethyl trichloroacetate significantly impacts its reactivity compared to other esters. [] These electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. [] This effect is evident in the faster hydrolysis rate of ethyl trichloroacetate compared to less substituted esters. [] Additionally, variations in the alkyl chain length of trichloroacetate esters also influence their reactivity in pyrolysis reactions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
![2-Methylbenzo[d]thiazole-7-carbaldehyde](/img/structure/B166079.png)



